molecular formula C12H11NO2 B017401 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone CAS No. 887406-53-3

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone

Cat. No. B017401
CAS RN: 887406-53-3
M. Wt: 201.22 g/mol
InChI Key: YQWKULMIIVZAOS-UHFFFAOYSA-N
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Description

3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is a deuterated metabolite of Pirfenidone . Pirfenidone is a small-molecule compound that acts on multiple targets involved in pathological fibrogenesis .


Molecular Structure Analysis

The molecular formula of this compound is C12H11NO2 . The InChI key is YQWKULMIIVZAOS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 201.23 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Urease Inhibition : A study by Hakimi et al. (2017) synthesized 3,4-dihydro-2-pyridone derivatives and identified 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone as a potent urease inhibitor, suggesting its potential in medical applications (Hakimi et al., 2017).

  • Mass Spectrometry : Wulfson et al. (1971) analyzed the mass spectra of 4-hydroxy-6-methyl-2-pyridone and its derivatives, finding that the N-phenyl group significantly affects the formation of stable ions, which is crucial for chemical analysis and material science (Wulfson et al., 1971).

  • Structural Stability : Mirković et al. (2014) discovered that methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones have stable structures in both solid state and solution, implying applications in materials science and chemistry (Mirković et al., 2014).

  • Nitration Mechanism : Katritzky et al. (1970) studied the nitration of 3-hydroxypyridine and 6-hydroxy-2(1H)-pyridone, leading to new compound formations, essential for understanding chemical reactions in organic synthesis (Katritzky et al., 1970).

  • Extractant Properties : Tamhina et al. (1974) synthesized new 4-pyridone extractants, finding that they have varying ionization constants and pH ranges, suggesting their use in extraction processes in industrial chemistry (Tamhina et al., 1974).

  • Electrochemical Properties : Smits et al. (2016) synthesized 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives and confirmed their structural integrity through electrochemical oxidation, which is significant for electrochemistry and material science (Smits et al., 2016).

  • Anti-fibrosis Activity : Wu et al. (2012) found that N1-substituted phenylhydroquinolinone derivatives, which are structurally related, exhibit promising anti-fibrosis activity, important for pharmaceutical applications (Wu et al., 2012).

Mechanism of Action

3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone reduces the production of TNF-α and IL-1β . It is a potent inhibitor of tubulointerstitial injury, which is the most common type of kidney disease .

properties

IUPAC Name

3-hydroxy-5-methyl-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWKULMIIVZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475290
Record name 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887406-53-3
Record name 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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